molecular formula C22H17NO4S B2986567 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide CAS No. 929504-93-8

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

Cat. No.: B2986567
CAS No.: 929504-93-8
M. Wt: 391.44
InChI Key: ADZNSTLHMKAVMH-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a 3-methoxybenzoyl group at the 2-position and a thiophene-2-carboxamide moiety at the 6-position.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-17-9-8-15(23-22(25)19-7-4-10-28-19)12-18(17)27-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZNSTLHMKAVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C22H17NO4SC_{22}H_{17}NO_4S . The structure features a benzofuran ring system, a methoxybenzoyl group, and a thiophene carboxamide moiety, which contribute to its diverse biological activities.

Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .

Antimicrobial Activity : Research indicates that it disrupts microbial cell membranes and inhibits essential enzymes, leading to effective antimicrobial action against various pathogens .

Anti-inflammatory Activity : The compound modulates immune responses by inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits their proliferation. It has been tested against several cancer cell lines, demonstrating promising results .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound's effects on various cancer cell lines. The IC50 values indicated that it has potent cytotoxic effects comparable to established chemotherapeutics . For instance, it showed an IC50 of 0.48 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
  • Antimicrobial Properties :
    • In another study, the compound was tested against bacterial strains and exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeTest SubjectIC50 Value (µM)Reference
AnticancerMCF-70.48
AntimicrobialStaphylococcus aureus12.5
AntioxidantDPPH Assay25.0

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Preparation of Intermediates :
    • The starting materials include 3-methoxybenzoic acid and 3-methyl-1-benzofuran-6-amine.
    • The acid is converted into its corresponding acid chloride using thionyl chloride.
  • Formation of the Amide :
    • The acid chloride reacts with the amine in the presence of a base like triethylamine to form the amide intermediate.
  • Final Product Formation :
    • Acetylation of the amide intermediate leads to the final product through the use of acetic anhydride and a catalyst such as pyridine .

Comparison with Similar Compounds

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 923166-18-1)

  • Core Structure : Benzofuran with a 4-chlorobenzoyl substituent.
  • Amide Type : Benzamide (aromatic amide).
  • Molecular Formula: C₂₃H₁₆ClNO₃.
  • Molecular Weight : 389.8 g/mol.
  • Key Differences: Replaces thiophene-2-carboxamide with benzamide and 3-methoxybenzoyl with 4-chlorobenzoyl.

(2E)-N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide (CAS 929444-47-3)

  • Core Structure : Benzofuran with a 2,5-dimethoxybenzoyl group.
  • Amide Type : α,β-Unsaturated propenamide.
  • Molecular Formula: C₂₇H₂₃NO₅.
  • Molecular Weight : 441.5 g/mol.
  • Key Differences : The propenamide chain introduces conformational rigidity, while the 2,5-dimethoxybenzoyl group may enhance π-π stacking interactions compared to the 3-methoxy derivative .

Thiophene-2-carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Core Structure : Thiophene-2-carboxamide linked to a nitro-substituted benzene.
  • Molecular Data : Dihedral angles between thiophene and benzene rings are 13.53° and 8.50°, influencing crystal packing via weak C–H⋯O/S interactions.
  • Biological Relevance: Exhibits genotoxicity in bacterial and mammalian cells, highlighting the impact of nitro groups on toxicity profiles .

N-{2-[3-(3-Aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide

  • Core Structure : Pyridine core with thiophene-2-carboxamide and hydroxylphenyl groups.

Heterocyclic Carboxamides with Varied Cores

Tetrahydrobenzo[b]thiophene Derivatives (Compounds 2 and 3 from )

  • Core Structure: Tetrahydrobenzo[b]thiophene with acylated amino groups.
  • Synthetic Method : Refluxing with acid anhydrides followed by HPLC purification (67% yield for compound 2).
  • Biological Activity : Antibacterial properties, with tert-butyl substituents (compound 3) enhancing membrane penetration .

Quinoline-Pyrimidine-Thiophene Hybrids ()

  • Core Structure: Quinoline-pyrimidine hybrids with thiophene-2-carboxamide.

Comparative Data Table

Compound Name Core Structure Substituents Amide Type Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Benzofuran 3-Methoxybenzoyl Thiophene-2-carboxamide ~407.4* N/A (inferred structural relevance)
N-[2-(4-Chlorobenzoyl)-...]benzamide Benzofuran 4-Chlorobenzoyl Benzamide 389.8 Enhanced lipophilicity
(2E)-N-[2-(2,5-Dimethoxybenzoyl)...] Benzofuran 2,5-Dimethoxybenzoyl α,β-Unsaturated propenamide 441.5 Rigid conformation, π-π stacking
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene 2-Nitrophenyl Thiophene-2-carboxamide ~238.2 Genotoxicity, weak intermolecular interactions
Tetrahydrobenzo[b]thiophene (Compound 2) Tetrahydrobenzo[b]thiophene Cyclohexenyl carbonyl Methyl carboxylate N/A Antibacterial, 67% synthetic yield

*Estimated based on molecular formula C₂₂H₁₇NO₄S.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity and toxicity, while methoxy groups (target compound) may improve metabolic stability .
  • Amide Flexibility : Thiophene-2-carboxamide’s planar structure (vs. benzamide) enhances stacking interactions, critical for target binding .
  • Synthetic Yields : HPLC purification () and acetonitrile-based reflux () are effective for carboxamide synthesis .

Q & A

Q. What are the standard synthetic routes for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, benzofuran intermediates can be prepared using NaH-mediated alkylation of phenol derivatives in THF, followed by acylation with 3-methoxybenzoyl chloride (). Thiophene-2-carboxamide moieties are introduced via refluxing with thiophene carbonyl chloride in acetonitrile, as demonstrated in analogous syntheses (). Key steps include:
  • Reagent Use : Anhydrides (e.g., succinic or maleic anhydride) for acylation ().
  • Purification : Reverse-phase HPLC (30%→100% methanol-water gradient) or methanol recrystallization ().
  • Yields : Reported yields range from 47% to 74% depending on substituents and reaction optimization ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Characterization relies on:
  • 1H/13C NMR : To confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in benzofuran/thiophene rings) and carbon frameworks ().
  • IR Spectroscopy : Identification of C=O (1650–1750 cm⁻¹), C-O (1250–1050 cm⁻¹), and NH/OH stretches (3200–3500 cm⁻¹) ().
  • LC-MS/HRMS : For molecular weight validation and purity assessment ().
  • Melting Points : Typically 190–226°C for crystalline derivatives ().

Advanced Research Questions

Q. How can researchers optimize synthesis yields and purity for this compound?

  • Methodological Answer : Optimization strategies include:
  • Reagent Ratios : Using 1.2 equivalents of anhydrides (e.g., maleic or succinic) to drive acylation completion ().
  • Solvent Systems : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates; reflux conditions (80–100°C) improve solubility ().
  • Catalysts : NaH or triethylamine for deprotonation in alkylation steps ().
  • Purification : Gradient HPLC reduces by-product contamination (). Yield discrepancies (e.g., 47% vs. 74%) may arise from substituent steric effects or side reactions ().

Q. What structural features govern the biological activity of this compound (e.g., enzyme inhibition)?

  • Methodological Answer : Key pharmacophores include:
  • Benzofuran Core : The 3-methyl and 3-methoxybenzoyl groups enhance lipophilicity and target binding, as seen in analogous kinase inhibitors ().
  • Thiophene-2-carboxamide : The planar thiophene ring and amide linkage facilitate hydrogen bonding with enzymes (e.g., cholinesterases) ().
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on aryl rings improve antibacterial activity, while methoxy groups modulate metabolic stability ().

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in bacterial strains () vs. enzyme isoforms ().
  • Compound Purity : HPLC purity thresholds (≥95% vs. <90%) impact IC50 values ().
  • Structural Analogs : Subtle differences (e.g., benzofuran vs. benzothiophene cores) alter target selectivity ().
    Resolution : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity via HRMS ().

Q. What in silico methods predict target interactions for this compound?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : AutoDock or Schrödinger Suite to model binding with acetylcholinesterase ().
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity ().
  • ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., logP, BBB permeability) ().

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